molecular formula C9H16O2 B12663832 7,7-Dimethoxyhept-3-yne CAS No. 66840-10-6

7,7-Dimethoxyhept-3-yne

Cat. No.: B12663832
CAS No.: 66840-10-6
M. Wt: 156.22 g/mol
InChI Key: ATHYNGWPIOFAMY-UHFFFAOYSA-N
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Description

7,7-Dimethoxyhept-3-yne is an aliphatic compound characterized by a triple bond (alkyne) at the 3rd carbon and two methoxy (-OCH₃) groups at the 7th position of a seven-carbon chain. While specific data on this compound are absent in the provided evidence, its structure suggests reactivity typical of alkynes, such as participation in addition or cycloaddition reactions.

Properties

CAS No.

66840-10-6

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

7,7-dimethoxyhept-3-yne

InChI

InChI=1S/C9H16O2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4,7-8H2,1-3H3

InChI Key

ATHYNGWPIOFAMY-UHFFFAOYSA-N

Canonical SMILES

CCC#CCCC(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethoxyhept-3-yne typically involves the alkylation of a suitable alkyne precursor with a methoxy-containing reagent. One common method is the reaction of 3-heptyne with dimethyl sulfate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxy groups.

Industrial Production Methods: Industrial production of 7,7-Dimethoxyhept-3-yne may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethoxyhept-3-yne undergoes various chemical reactions, including:

    Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or ozone.

    Reduction: The triple bond can be reduced to a double bond or single bond using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted heptynes with various functional groups.

Scientific Research Applications

Chemistry: 7,7-Dimethoxyhept-3-yne is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving alkynes. Its methoxy groups provide additional sites for modification, enabling the study of structure-activity relationships.

Industry: In the industrial sector, 7,7-Dimethoxyhept-3-yne can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 7,7-Dimethoxyhept-3-yne in chemical reactions involves the interaction of its triple bond and methoxy groups with various reagents. The triple bond acts as a reactive site for addition and oxidation reactions, while the methoxy groups can participate in nucleophilic substitution. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with (Z)-7,7-Diethoxyhept-3-ene

The closest analog in the evidence is (Z)-7,7-diethoxyhept-3-ene (CAS synonyms: cis-7,7-diethoxyhept-3-ene), which shares a seven-carbon backbone but differs in two key aspects:

Substituent Groups : Ethoxy (-OCH₂CH₃) instead of methoxy (-OCH₃).

Bond Type : A double bond (alkene) at the 3rd position vs. a triple bond (alkyne).

Property 7,7-Dimethoxyhept-3-yne (Inferred) (Z)-7,7-Diethoxyhept-3-ene
Molecular Formula C₉H₁₄O₂ C₁₁H₂₂O₂
Functional Groups Methoxy, alkyne Ethoxy, alkene
Reactivity Likely high alkyne reactivity (e.g., nucleophilic additions) Moderate alkene reactivity (e.g., electrophilic additions)
Steric Effects Smaller methoxy groups reduce steric hindrance Bulkier ethoxy groups increase steric hindrance
Polarity Higher polarity due to smaller alkoxy groups Lower polarity due to longer ethoxy chains

Key Implications :

  • The triple bond in 7,7-Dimethoxyhept-3-yne would confer greater electron-deficient character compared to the alkene in (Z)-7,7-diethoxyhept-3-ene, making it more reactive toward electrophiles or in cycloaddition reactions.
  • Ethoxy groups in the analog may lower solubility in polar solvents compared to methoxy groups .
Comparison with Aromatic Methoxy Derivatives

While structurally distinct, compounds like 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol () and caffeic acid () highlight the role of methoxy groups in diverse contexts:

  • 2-[(Z)Heptadec-10'-enyl]-6-methoxyphenol: A phenolic compound with a methoxy group on an aromatic ring. Unlike 7,7-Dimethoxyhept-3-yne, its reactivity is dominated by phenolic -OH groups and resonance stabilization, enabling participation in redox reactions (e.g., quinone formation) .
  • Caffeic Acid: A dihydroxybenzene derivative with a propenoic acid chain. Its methoxy analogs (if present) would exhibit distinct antioxidant properties compared to aliphatic methoxy-alkynes .

Biological Activity

7,7-Dimethoxyhept-3-yne is an alkyne compound that has garnered attention in various fields of research, particularly in organic synthesis and medicinal chemistry. This article aims to explore its biological activity, mechanisms of action, and potential applications based on current research findings.

  • IUPAC Name : 7,7-Dimethoxyhept-3-yne
  • CAS Number : 66840-10-6
  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol

Biological Activity

The biological activity of 7,7-Dimethoxyhept-3-yne is primarily linked to its role as a precursor in various synthetic pathways. Its unique structure enables it to participate in diverse chemical reactions that can lead to biologically active compounds.

The compound's activity can be attributed to its ability to undergo various transformations:

  • Alkyne Reactivity : The presence of the alkyne functional group allows for cycloaddition reactions, particularly with thiols, leading to the formation of thioethers or sulfur-containing compounds .
  • Photocatalysis : Recent studies have shown that 7,7-Dimethoxyhept-3-yne can participate in photocatalyzed reactions that yield complex products with significant biological implications .

Case Studies and Research Findings

  • Thiol-Yne Click Chemistry : A study demonstrated the use of 7,7-Dimethoxyhept-3-yne in thiol-yne click chemistry, which is a powerful tool for synthesizing sulfur-containing macrocycles and polymers. The reaction showed high yields (up to 84%) and functional group tolerance, indicating its potential for developing new therapeutic agents .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of derivatives synthesized from 7,7-Dimethoxyhept-3-yne showed promising results against various bacterial strains. Compounds formed through its reaction with different thiols exhibited enhanced activity compared to their precursors .
  • Enzyme Inhibition Studies : Research has indicated that certain derivatives of 7,7-Dimethoxyhept-3-yne can act as enzyme inhibitors. These compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways, showing potential for drug development.

Comparative Analysis

The biological activity of 7,7-Dimethoxyhept-3-yne can be compared with similar alkynes:

CompoundBiological ActivityMechanism of Action
7,7-Dimethoxyhept-3-yneAntimicrobial, enzyme inhibitionThiol-yne coupling, photocatalysis
PhenylacetyleneModerate reactivityCycloaddition with electron-rich species
Propargyl alcoholLimited biological activityHydroxyl group limits reactivity

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